酸化ニオブ(IV)

説明

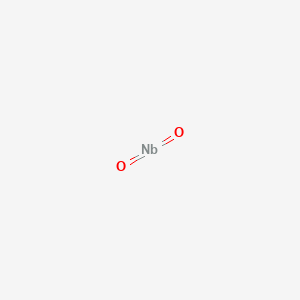

Niobium dioxide, also known as niobium(IV) oxide (NbO2), is a white, odorless, crystalline solid compound with a melting point of 2,744 °C. It is a rare earth element that is widely used in the chemical, electrical, and nuclear industries due to its high resistivity and thermal stability. Niobium dioxide is an important component in the production of niobium-based alloys and superconductors, and has been used in a variety of applications such as optical coatings, catalysts, and dielectric materials. In addition, it is a key ingredient in the production of niobium-based superconductors, which are used in various industries, such as aerospace and medical.

科学的研究の応用

ナノ粒子形成と成長

酸化ニオブナノ粒子は、その形成と成長メカニズムについて研究されてきました . これらのメカニズムを理解することは、テーラーメイドのナノマテリアルの開発にとって重要です . ベンジルアルコール中の塩化ニオブからのソルボサーマル合成が研究され、形成経路が提案されています .

電気化学的特性

ニオブおよびニオブ系酸化物材料は、結晶構造を通して高いLi拡散速度を示すため、高出力電池の優れたカソード材料であることが示されています . これにより、エネルギー貯蔵用途のための有望な材料となります。

触媒材料

研究により、酸化ニオブは、バイオマス源からの燃料および化学物質の製造のための触媒材料として優れた可能性を示すことが示されています . これは、それらの汎用性の高い電気化学的特性によるものです .

エレクトロクロミック特性

酸化ニオブは、そのエレクトロクロミック特性について広く研究されてきました . それらは、光検出 およびエレクトロクロミック窓

作用機序

Target of Action

Niobium(IV) oxide primarily targets electrochemical applications . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

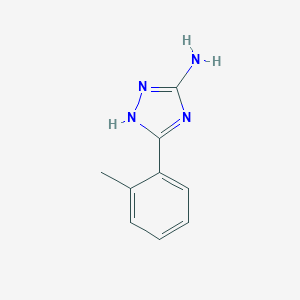

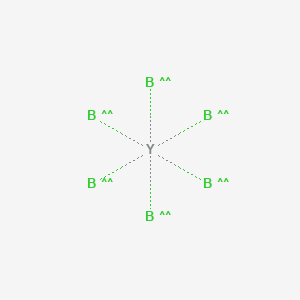

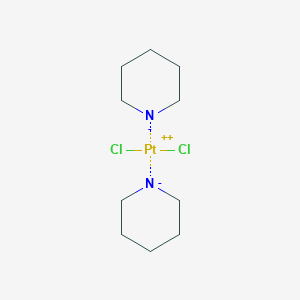

The mode of action of Niobium(IV) oxide involves the formation and growth of niobium oxide nanoparticles . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble .

Biochemical Pathways

The biochemical pathway of Niobium(IV) oxide involves the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure . This structure usually only forms at high temperature in the bulk phase . Upon further growth, structural defects appear, and the presence of shear-planes in the structure appears highly dependent on nanoparticle size .

Result of Action

The result of Niobium(IV) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them suitable for various applications such as high-power batteries and catalyst materials .

Action Environment

The action of Niobium(IV) oxide is influenced by environmental factors such as temperature . The formation of the Wadsley–Roth type H-Nb 2 O 5 structure, for instance, usually only occurs at high temperatures . Furthermore, the presence of shear-planes in the structure appears highly dependent on nanoparticle size .

将来の方向性

Niobium dioxide nanoparticles, prepared by a facile and controllable La-reduced route for the first time, serve as a catalyst support for Pd and demonstrate superior activity toward the oxygen reduction reaction . With a deep understanding of catalytic activity and reaction mechanism, this minireview is expected to present the optimization of the Nb-containing catalysts for efficient and highly selective CO2 reduction .

特性

IUPAC Name |

dioxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAMWCKUFHSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893180 | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.905 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Niobium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-59-2 | |

| Record name | Niobium oxide (NbO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。